2-(Propylamino)-m-propionotoluidide
Description
Contextualization within Amide-Type Chemical Structures
2-(Propylamino)-m-propionotoluidide belongs to the family of organic compounds known as amides. wikipedia.org Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental building blocks of life, most notably forming the peptide bonds that link amino acids in proteins. libretexts.orgyoutube.com The amide bond is relatively stable to hydrolysis, a property that imparts structural integrity to proteins in aqueous environments. wikipedia.org
The structure of this compound can be deconstructed into three key components: a meta-toluidine ring, a propionamide (B166681) linker, and a propylamino group. This arrangement is characteristic of many biologically active molecules, particularly local anesthetics. The core is an N-aryl amide, specifically a propionamide derivative of 3-methylaniline (m-toluidine). The presence of the propylamino group at the alpha-position of the propionyl moiety introduces a secondary amine, which can be protonated at physiological pH, a feature often crucial for the interaction of such molecules with biological targets like ion channels.
The general structure of an amide is R-CO-NR'R'', and they are known to have high boiling points and solubility in polar solvents due to their ability to form hydrogen bonds. numberanalytics.com
Historical Perspectives on Related Chemical Entities in Scientific Discovery
The scientific journey of amide-type compounds is rich and closely intertwined with the development of modern pharmacology. The quest for effective and safe local anesthetics provides a significant historical backdrop. Following the discovery of cocaine's anesthetic properties in the late 19th century, efforts were made to develop synthetic analogues with reduced toxicity and addictive potential. nih.gov
This led to the synthesis of a new class of local anesthetics, the amino amides, in the mid-20th century. A major breakthrough was the development of lidocaine (B1675312) in 1943 by Swedish chemists Nils Löfgren and Bengt Lundquist. aneskey.comresearchgate.net Lidocaine, an amino amide derivative, was more stable and less allergenic than the earlier ester-type local anesthetics like procaine. aneskey.com
The success of lidocaine spurred the development of other amide-type local anesthetics, including prilocaine (B1678100), mepivacaine (B158355), and bupivacaine (B1668057). nih.govaneskey.com Prilocaine, in particular, is an important structural relative of the compound . It is an ortho-propionotoluidide derivative, differing from this compound in the position of the methyl group on the aromatic ring. The synthesis of these compounds in the 1950s and 1960s marked a significant advancement in pain management. aneskey.com
Contemporary Research Relevance of Propionotoluidide Derivatives
Research into propionotoluidide derivatives continues to be an active area. While much of the focus has been on their anesthetic properties, which involve the blockade of voltage-gated sodium channels, contemporary research is exploring other potential applications. researchgate.netnih.gov The amide linkage and the aromatic ring are common features in a wide range of biologically active molecules, and derivatives are being investigated for their potential as anti-inflammatory, anti-arrhythmic, and even anti-cancer agents. nih.gov
The ability of these compounds to interact with specific biological targets makes them valuable as chemical probes to study protein function and cellular signaling pathways. For instance, the modulation of ion channel activity by these molecules is a key area of research in neuroscience and cardiology.
Overview of Research Trajectories for this compound
Given the lack of direct studies on this compound, its research trajectories can be inferred from its structural characteristics and the activities of related compounds. A primary avenue of investigation would be its potential as a local anesthetic. This would involve synthesis, purification, and characterization, followed by in vitro and in vivo assays to determine its efficacy and potency in blocking nerve conduction.
A plausible synthetic route for this compound could be a multi-step process starting with m-toluidine. This could involve an amidation reaction with a 2-halopropionyl chloride to form an intermediate, followed by a nucleophilic substitution with propylamine (B44156) to introduce the propylamino group. This is analogous to the synthesis of prilocaine, which involves the reaction of o-toluidine (B26562) with 2-chloropropionyl chloride, followed by reaction with propylamine. google.com
Further research would likely focus on establishing a structure-activity relationship (SAR) by synthesizing and testing a series of analogues with modifications to the aromatic ring, the alkylamino group, and the amide linker. Understanding how these structural changes affect the molecule's interaction with its biological target would be a key objective.
Beyond local anesthesia, other potential research directions include investigating its effects on other ion channels or enzymes, exploring its potential as a scaffold for the development of new chemical probes, or studying its metabolic fate and potential byproducts.
Chemical and Physical Properties
| Property | Predicted/Analogous Value |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| Physical State | Likely a solid at room temperature |
| Melting Point | Predicted to be in the range of other solid toluidide derivatives |
| Boiling Point | Predicted to be >300 °C |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol (B145695) and chloroform. |
| pKa | The secondary amine is expected to have a pKa in the physiological range (around 7-9). |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDESQTIVNIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875252-65-6 | |
| Record name | 2-(Propylamino)-m-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875252656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS036O58S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization of 2 Propylamino M Propionotoluidide
Established Synthetic Methodologies for 2-(Propylamino)-m-propionotoluidide
The conventional synthesis of this compound is a multi-step process that relies on fundamental organic reactions, primarily amidation and nucleophilic substitution.
Precursor Synthesis and Amidation Reaction Optimization
The established pathway typically begins with the amidation of o-toluidine (B26562). google.com In a common procedure, o-toluidine serves as the starting material and is reacted with an amidation reagent, 2-chloropropionyl chloride, to form an amide intermediate, N-(2-methylphenyl)-2-chloropropanamide. google.com This reaction is a critical step, and its efficiency is often optimized by controlling several parameters.
The reaction is typically catalyzed by a base, such as potassium carbonate, and carried out in a solvent like acetone (B3395972) under controlled temperature conditions, often an ice-water bath to manage the exothermic nature of the reaction. google.com The molar ratio of the reactants and catalyst is a key factor in maximizing yield and minimizing side products. google.com For instance, a molar ratio of o-toluidine to 2-chloropropionyl chloride to potassium carbonate of 1:1-1.5:1-3 has been documented. google.com The reaction proceeds at a controlled temperature of 20–30 °C for approximately 2 to 3 hours. google.com The formation of amide bonds is a cornerstone of organic and medicinal chemistry, and research continues to explore milder and more efficient conditions, such as those using transition metal catalysis. researchgate.net
The second key step is a nucleophilic substitution reaction where the chloro-intermediate is treated with propylamine (B44156). google.com This ammoniation reaction substitutes the chlorine atom with the propylamino group, yielding the crude final product. google.com This step is often performed in an organic solvent like acetone or toluene (B28343), with the reaction mixture being heated under reflux for 12 to 14 hours. google.com The molar ratio of the intermediate to propylamine is typically in the range of 1:2-4 to drive the reaction to completion. google.com
Table 1: Optimized Reaction Conditions for Established Synthesis
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature | Duration | Molar Ratio | Reference |
| Amidation | o-Toluidine | 2-Chloropropionyl chloride / Potassium Carbonate | Acetone | 20-30 °C | 2-3 h | 1 : (1-1.5) : (1-3) | google.com |
| Amination | N-(2-methylphenyl)-2-chloropropanamide | Propylamine | Acetone or Toluene | 70-110 °C (Reflux) | 12-14 h | 1 : (2-4) | google.com |
Purification Techniques for Research-Grade this compound
Obtaining research-grade material necessitates effective purification to remove unreacted starting materials, reagents, and side products. ijddr.in The choice of purification method is critical for achieving high purity. ijddr.in Following the synthesis, initial workup often involves filtration to remove solid catalysts or byproducts. google.com The solvent is then typically removed by evaporation under reduced pressure. google.com
For further purification, recrystallization is a common and effective technique. google.com The selection of an appropriate solvent is the most critical aspect of this process. ijddr.in An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either insoluble or soluble at all temperatures. ijddr.in Acetone has been documented as a suitable recrystallization solvent for this compound. google.com
Another purification strategy involves converting the compound into a salt. The crude product can be dissolved in a solvent like ethyl acetate (B1210297) or acetone, followed by the addition of concentrated hydrochloric acid to adjust the pH to between 1 and 3. google.com This process forms the hydrochloride salt of the compound, which often has different solubility characteristics and may crystallize more readily, allowing for separation from non-basic impurities. nih.gov
Table 2: Purification Methods
| Technique | Description | Solvent/Reagent | Purpose | Reference |
| Filtration | Physical separation of solid particles from the liquid reaction mixture. | - | Removal of solid catalysts (e.g., potassium carbonate) and byproducts. | google.com |
| Solvent Evaporation | Removal of the reaction solvent under reduced pressure. | Acetone, Toluene | Concentration of the crude product. | google.com |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Acetone | High-purity isolation of the final compound. | google.comijddr.in |
| Salification | Reaction of the basic amine compound with an acid to form a salt. | Ethyl Acetate or Acetone / Hydrochloric Acid | Isolation and purification as a more stable, crystalline salt. | google.com |
Novel Approaches to this compound Synthesis
While established methods are effective, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.
Chemo- and Regioselective Synthesis Techniques
Chemo- and regioselectivity are crucial concepts in synthesis, referring to the ability of a reaction to occur at a specific functional group or position on a molecule, respectively. In the synthesis of this compound and its analogs, achieving high selectivity is essential to avoid the formation of isomeric impurities.
For instance, in the amidation step, regioselectivity ensures that the acylation occurs at the amine group rather than other potential sites. Novel synthetic methods, such as those employing microwave irradiation, can enhance reaction rates and selectivity. mdpi.com Microwave-assisted synthesis has been shown to be effective in various reactions, including cycloadditions, affording products in high yields. mdpi.com The application of such techniques could potentially shorten the long reaction times associated with the conventional heating method used in the amination step. google.com
Furthermore, the development of catalyst systems that can precisely control regioselectivity is an active area of research. rsc.org For example, photochemical methods using LED light in specialized reaction media have been shown to produce specific regioisomers in good yields. rsc.org Applying these advanced methodologies could lead to more efficient and selective syntheses of this compound derivatives.
Sustainable Chemistry Principles in Compound Production
The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes. rsc.orgswisscovery.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org
Applying these principles to the synthesis of this compound could involve several modifications to the established route:
Solvent Selection : The use of solvents like acetone and toluene contributes to volatile organic compound (VOC) emissions. google.com Green chemistry encourages the use of more sustainable alternatives, such as water. rsc.org The development of micellar catalysis, using specially designed surfactants, can enable organic reactions to be performed efficiently in water, enhancing the solubility of organic reactants in aqueous media. rsc.org
Catalysis : The use of stoichiometric bases like potassium carbonate generates significant salt waste. google.com Catalytic approaches, including the use of recyclable catalysts, could mitigate this issue. mdpi.com
Energy Efficiency : The long reflux times at high temperatures require considerable energy input. google.com Alternative energy sources like microwave irradiation or photochemical methods could reduce energy consumption and reaction times. mdpi.comrsc.org
Bio-based Routes : A more advanced sustainable approach involves engineering biological systems. For example, fermentation processes using engineered microorganisms can produce complex molecules from renewable feedstocks like cellulosic carbohydrates, offering a completely different and potentially more sustainable manufacturing paradigm. nih.gov
Design and Synthesis of Analogs and Metabolites for Mechanistic Research
To understand the mechanism of action and metabolic fate of this compound, researchers require access to a variety of its analogs and potential metabolites. The design and synthesis of these related compounds are a key aspect of medicinal chemistry research.
Analogs can be designed by systematically modifying different parts of the parent molecule. For example:
Altering the N-Alkyl Group : The propyl group on the amino function can be replaced with other alkyl or functionalized groups. This can be achieved by reacting the N-(2-methylphenyl)-2-chloropropanamide intermediate with different primary or secondary amines.
Modifying the Aromatic Ring : Substituents can be introduced onto the o-tolyl ring to probe electronic and steric effects.
Changing the Acyl Moiety : The propionamide (B166681) group can be altered, for instance, by changing the length of the alkyl chain.
Synthetic strategies to achieve these modifications often involve multi-step sequences. For example, a library of secondary amines can be prepared via reductive amination of various aldehydes with a primary amine, and these can then be used in the synthesis. mdpi.com The synthesis of metabolites, which are the products of the body's enzymatic transformation of the compound, is also crucial for pharmacological and toxicological studies.
Strategies for Structural Modification of the Propionotoluidide Scaffold
The chemical structure of local anesthetics typically comprises three key components: a lipophilic aromatic group, an intermediate connecting chain (often an ester or amide), and a hydrophilic amine group. nih.gov Modifications to any of these parts can significantly alter the physicochemical and pharmacological properties of the molecule. nih.gov Amide-type local anesthetics are generally more chemically stable than their ester-linked counterparts. youtube.com
A prime example of structural modification in this class is articaine (B41015), which possesses a thiophene (B33073) ring instead of the more common benzene (B151609) ring. wikipedia.orgnih.gov This substitution increases the lipid solubility of the molecule, facilitating more efficient diffusion through nerve cell membranes. nih.gov Furthermore, articaine is unique among amide anesthetics because it contains an additional ester group in its structure. wikipedia.orgnih.gov This feature allows for rapid hydrolysis in the plasma by esterases, leading to a shorter metabolic half-life (around 20-30 minutes) compared to other amide anesthetics like lidocaine (B1675312) (90-120 minutes). wikipedia.orgnih.gov This rapid metabolism to its inactive form, articainic acid, is a key structural advantage. nih.govdrugs.com
General strategies for modifying the propionotoluidide scaffold and related local anesthetic structures include:
Modification of the Aromatic Ring: As seen with articaine, replacing the benzene ring with other aromatic systems like thiophene can enhance lipophilicity and potency. nih.gov
Alteration of the Intermediate Chain: Increasing the length of the carbon chains associated with the amide linkage can lead to higher lipid solubility, greater potency, and an increased duration of action. nih.gov
Substitution on the Hydrophilic Amine: Modifying the amine group is a common strategy. For instance, replacing a tertiary amine with a piperidine (B6355638) ring can increase lipid solubility and duration of action. nih.gov The development of anesthetics like ropivacaine (B1680718) and bupivacaine (B1668057) involved adding a propyl or butyl group, respectively, to the amine end of mepivacaine (B158355), demonstrating how alkyl group changes can fine-tune the drug's properties. nih.gov
The synthesis of libraries of related compounds with varied substituents is a standard approach in drug discovery to identify candidates with optimized activity. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Structural Modifications in Amide Local Anesthetics and Their Effects
| Modification Strategy | Example | Effect on Physicochemical/Pharmacological Properties |
|---|---|---|
| Aromatic Ring Substitution | Replacement of benzene ring with a thiophene ring (e.g., in Articaine). wikipedia.orgnih.gov | Increases lipid solubility and potency. nih.gov |
| Addition of Ester Group | Incorporation of an ester moiety into the amide anesthetic structure (e.g., in Articaine). wikipedia.orgnih.gov | Enables rapid metabolism by plasma esterases, resulting in a shorter half-life. nih.gov |
| Alkyl Chain Elongation | Increasing the length of carbon chains in the molecule. nih.gov | Increases lipid solubility, potency, and duration of action. nih.gov |
| Amine Group Substitution | Addition of a propyl or butyl group to the amine of mepivacaine to form ropivacaine or bupivacaine. nih.gov | Alters lipid solubility and can create a more selective sensory blockade. nih.gov |
Molecular and Cellular Mechanisms of Action of 2 Propylamino M Propionotoluidide
Investigation of Receptor Binding and Ligand Interactions
The initial exploration into the mechanism of action of 2-(Propylamino)-m-propionotoluidide has focused on identifying its primary molecular targets and quantifying its binding affinity. These studies are crucial for understanding its pharmacological profile.
Target Identification Through Biochemical and Biophysical Assays
Preliminary structure-activity relationship (SAR) analyses have suggested that, similar to prilocaine (B1678100), the primary target of this compound is likely the voltage-gated sodium channels on neuronal cell membranes smolecule.com. The structural components of the molecule, including the aromatic ring, amide linkage, and the propylamino group, are thought to contribute to its binding affinity through various interactions such as π-π stacking and influences on membrane permeability smolecule.com. The blockade of these sodium channels is the characteristic mechanism of action for local anesthetics, leading to the inhibition of nerve impulse propagation smolecule.com.
Quantitative Ligand-Receptor Binding Studies (e.g., Dissociation Constants)
While specific dissociation constants for this compound are not yet extensively documented in publicly available literature, the research community anticipates that future studies will quantify the binding affinity of this ligand to its receptor targets. Such data is essential for a comprehensive understanding of its potency and for comparing its efficacy to other known local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) smolecule.com.
Elucidation of Ion Channel Modulation by this compound
The functional consequence of this compound binding to its target is the modulation of ion channel activity, a key aspect of its anesthetic properties.
Electrophysiological Characterization in In Vitro Model Systems
The primary biological activity attributed to this compound is the blockade of sodium channels, which effectively numbs the area of application by preventing the transmission of pain signals smolecule.com. It is hypothesized that, like other local anesthetics, this compound interacts with the sodium channel from the intracellular side of the neuronal membrane, requiring the compound to first cross the cell membrane.
Specificity and Kinetics of Ion Channel Interaction
The interaction between this compound and sodium channels is believed to be state-dependent, meaning its binding affinity may differ depending on whether the channel is in a resting, open, or inactivated state. This is a common characteristic of local anesthetics that contributes to their clinical efficacy. The kinetics of this interaction, including the rates of association and dissociation, will be a critical area for future research to fully characterize its pharmacological profile.
Intracellular Signaling Cascades Influenced by this compound
Protein Kinase and Phosphatase Activity Modulation
Currently, there is no published research that specifically investigates the modulatory effects of this compound on protein kinase or phosphatase activity. Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins (phosphorylation), while phosphatases remove them. Modulation of these enzymes can have profound effects on cell signaling, growth, and differentiation. Without experimental data, it is unknown whether this compound acts as an inhibitor or activator of any specific protein kinases or phosphatases.
Interactive Data Table: Modulation of Protein Kinase and Phosphatase Activity by this compound (No data available)
| Enzyme Target | Effect | IC50/EC50 (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Second Messenger System Perturbations in Cellular Models
Second messengers are intracellular signaling molecules that are released in response to extracellular stimuli and trigger a cascade of intracellular events. wikipedia.orgnih.gov Common second messenger systems include those involving cyclic AMP (cAMP), cyclic GMP (cGMP), inositol triphosphate (IP3), and diacylglycerol (DAG). wikipedia.org There are no available studies that have examined the impact of this compound on these or any other second messenger systems in cellular models. Therefore, its potential to perturb these critical signaling pathways remains uncharacterized.
Interactive Data Table: Perturbation of Second Messenger Systems by this compound (No data available)
| Second Messenger | Cellular Model | Observed Effect | Concentration Range (µM) | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Enzyme Inhibition/Activation Profiles of this compound
Kinetic Analysis of Enzyme-Compound Interactions
Enzyme kinetics studies are fundamental to understanding how a compound interacts with an enzyme, providing insights into its mechanism of inhibition or activation. nih.govkhanacademy.org Such analyses determine key parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the compound, as well as the inhibition constant (Ki). nih.gov No kinetic data for the interaction of this compound with any enzyme have been reported in the scientific literature.
Interactive Data Table: Kinetic Parameters of Enzyme Inhibition by this compound (No data available)
| Enzyme | Type of Inhibition | Ki (µM) | Km (µM) | Vmax (relative) | Reference |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Studies of Enzyme Active Site Binding
Understanding how a compound binds to the active site of an enzyme is crucial for elucidating its mechanism of action and for rational drug design. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed for these studies. There is a complete absence of research into the binding mode of this compound to any enzyme active site.
Interactive Data Table: Active Site Binding Characteristics of this compound (No data available)
| Enzyme | Binding Site Residues | Type of Interaction | Experimental Method | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Pre Clinical Pharmacological Investigations of 2 Propylamino M Propionotoluidide in Model Systems
In Vivo Animal Model Research for Pharmacodynamic Characterization
In vivo research utilizing animal models is fundamental to characterizing the pharmacodynamic profile of 2-(Propylamino)-m-propionotoluidide, a compound also known as prilocaine (B1678100). drugbank.com These studies in living organisms allow for a comprehensive assessment of the compound's physiological effects, behavioral outcomes, and its journey through the body, including distribution and metabolic breakdown.
The physiological responses to this compound in rodent models serve as key pharmacodynamic markers. A primary marker is the compound's local anesthetic action, which involves blocking nerve impulses. drugbank.comwikipedia.org This effect is often evaluated by observing the suppression of nerve conduction in preparations like the rat sciatic nerve. researchgate.net
Cardiovascular responses are also significant markers. In rats, the compound can affect cardiovascular function, which may be less pronounced compared to other local anesthetics due to its pharmacokinetic properties. fda.gov Systemic administration can lead to changes in heart rate and blood pressure. nih.gov
Furthermore, the central nervous system (CNS) is monitored for pharmacodynamic effects. High concentrations of this compound can cross the blood-brain barrier and lead to CNS stimulation, such as restlessness and tremors, which can progress to convulsions. fda.govfda.gov Electroencephalography (EEG) can be used to detect seizure activity, providing a quantifiable marker of CNS effects. nih.gov In mouse studies, clonic convulsions have been observed at high doses. fda.gov
Table 1: Pharmacodynamic Markers of this compound in Rodent Models
| Pharmacodynamic Marker | Model System | Observed Effect | Citation |
| Local Anesthesia | Rat Sciatic Nerve | Inhibition of nerve impulse conduction. | researchgate.netnih.gov |
| Cardiovascular Effects | Rat Models | Alterations in heart rate and blood pressure. | nih.gov |
| Central Nervous System Effects | Rat and Mouse Models | CNS stimulation including restlessness, tremors, and convulsions at high concentrations. | fda.govnih.gov |
Behavioral phenotyping in rodent models helps to translate the physiological actions of this compound into functional outcomes. To assess its primary function of local anesthesia and pain reduction, nociceptive tests are employed. The tail-flick test, which measures the latency of a rat to move its tail from a heat source, is a common method. nih.gov An increased latency after administration of the compound indicates effective sensory blockade. nih.gov Similarly, the application of a cream containing the compound has been shown to reduce tactile sensation in rats, confirming its analgesic effects. diva-portal.org
Motor coordination and balance can be evaluated using the rotarod test, where an animal's ability to stay on a rotating rod is measured. labome.com This test can help determine if the compound causes motor impairment. General locomotor activity and other behaviors are often assessed in an open-field test. diva-portal.orgyoutube.com While not a primary target, high systemic levels of the compound might alter an animal's movement and exploratory patterns. fda.gov
Table 2: Behavioral Phenotyping of this compound in Rodent Models
| Behavioral Paradigm | Assessed Function | Observed Effect | Citation |
| Tail-Flick Test | Nociception / Sensory Blockade | Increased latency to tail withdrawal from a thermal stimulus. | nih.gov |
| Tactile Sensation Tests | Analgesia | Reduced reaction to tactile stimuli. | diva-portal.org |
| Rotarod Test | Motor Coordination & Balance | Used to assess potential motor impairments. | labome.com |
| Open-Field Test | Locomotor Activity | Can reveal changes in general movement and exploratory behavior at high concentrations. | diva-portal.orgyoutube.com |
Following administration, this compound undergoes systemic distribution and metabolism, which has been studied in various animal models, including rats, mice, and cats. nih.gov The compound is absorbed systemically and, being lipophilic, it crosses the blood-brain and placental barriers. fda.govfda.gov Plasma protein binding is approximately 55%. fda.govfda.gov
Metabolism occurs rapidly and extensively, primarily in the liver and also in the kidneys. fda.govchemicalbook.comdrugs.com The main metabolic pathway is hydrolysis by amidases, which breaks the compound down into o-toluidine (B26562) and N-propylalanine. fda.govchemicalbook.com The formation of o-toluidine is of particular interest as this metabolite is responsible for inducing methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced. wikipedia.orgchemicalbook.com This metabolic process is efficient, with very little of the original compound being excreted unchanged in the urine. chemicalbook.com The metabolites are primarily cleared by the kidneys. chemicalbook.comdrugs.com Studies in various animal species have been crucial for understanding this metabolic profile. nih.gov
Table 3: Systemic Distribution and Metabolites of this compound in Animal Models
| Aspect | Finding | Citation |
| Distribution | Crosses blood-brain and placental barriers. | fda.govfda.gov |
| Plasma Protein Binding | Approximately 55%. | fda.govfda.gov |
| Primary Metabolic Organs | Liver and kidneys. | fda.govchemicalbook.comdrugs.com |
| Primary Metabolic Pathway | Hydrolysis by amidases. | fda.govchemicalbook.com |
| Major Metabolites | o-Toluidine and N-propylalanine. | chemicalbook.com |
| Metabolite of Interest | o-Toluidine, which can induce methemoglobinemia. | wikipedia.orgchemicalbook.com |
| Excretion | Primarily via the kidneys as metabolites. | chemicalbook.comdrugs.com |
Structure Activity Relationships Sar and Molecular Design of 2 Propylamino M Propionotoluidide Analogs
Identification of Key Pharmacophoric Features for 2-(Propylamino)-m-propionotoluidide Activity
The local anesthetic activity of prilocaine (B1678100) and its analogs is contingent on a specific three-dimensional arrangement of chemical features that interact with the voltage-gated sodium channels in nerve membranes. nih.govnih.gov These key pharmacophoric features are essential for the molecule to effectively block nerve impulse transmission.
The amide linkage in prilocaine is a critical structural element that connects the lipophilic aromatic portion to the hydrophilic amino group. This linkage is more stable to hydrolysis compared to the ester linkage found in other classes of local anesthetics, which generally results in a longer duration of action. nih.gov The nature of the amide bond itself, including its ability to participate in hydrogen bonding, can influence the binding affinity of the molecule to its target sodium channel.
Substitutions on the aromatic ring significantly impact the physicochemical properties and, consequently, the anesthetic activity of prilocaine analogs. The lipophilic character of the aromatic ring is essential for the molecule to partition into the nerve membrane. nih.gov For many local anesthetics, including those structurally similar to prilocaine, the presence of specific substituents on the aromatic ring can modulate potency. For instance, the addition of an o-methyl group on the benzene (B151609) ring, as seen in prilocaine, is a common feature in several active local anesthetics. nih.gov This substitution can influence the molecule's conformation and lipophilicity, which in turn affects its interaction with the sodium channel. Studies on related phenylacetamide derivatives have shown that increasing the lipophilicity of the molecule can lead to more potent sodium channel blockade. nih.gov
The electronic properties of the aromatic ring substituents also play a role. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system and the adjacent amide group, potentially affecting the strength of interaction with the receptor.
The propylamino moiety in prilocaine constitutes the hydrophilic portion of the molecule. This amino group is crucial for the water solubility of the compound and for its interaction with the intracellular side of the sodium channel. drugbank.com At physiological pH, the tertiary amine exists in equilibrium between its protonated (cationic) and unprotonated (neutral) forms. The neutral form is necessary for the molecule to cross the lipophilic nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the inside, leading to its blockade. nih.gov
The nature of the N-alkyl substituent, in this case, a propyl group, influences the compound's lipophilicity and potency. Structure-activity relationship studies on a series of novel phenylacetamides have indicated that a three-carbon spacer between the amide and the amine is optimal for sodium channel blocking activity. nih.gov Furthermore, while a secondary amine is present in prilocaine, many potent local anesthetics possess a tertiary amine. The size and nature of the alkyl groups on the amine can affect the molecule's ability to fit into the binding site and can also influence its duration of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of newly designed derivatives.
While specific 3D-QSAR models for a series of prilocaine derivatives are not extensively reported in the public domain, the general methodology for developing such models for local anesthetics is well-established. A typical 3D-QSAR study involves aligning a set of structurally related molecules and correlating their biological activities with their 3D properties, such as steric and electrostatic fields. nih.govnih.gov
For a series of prilocaine analogs, a QSAR model could be developed using a training set of compounds with known sodium channel blocking activity (e.g., measured as IC50 values). The model would then be validated using a separate test set of compounds. nih.gov A statistically robust model could then be used to predict the potency of virtual or newly synthesized derivatives, guiding the selection of candidates for further experimental evaluation. For instance, a pharmacophore model for PfM18AAP inhibitors identified a hydrogen donor, a hydrophobic group, and two aromatic rings as essential features, and a PLSR QSAR model showed a high correlation coefficient. nih.gov
Table 1: Hypothetical Data for a QSAR Study on Prilocaine Analogs
| Compound | Aromatic Substitution | N-Alkyl Group | LogP | pIC50 (Observed) | pIC50 (Predicted) |
| Prilocaine | 2-CH3 | n-Propyl | 2.3 | 5.8 | 5.7 |
| Analog 1 | 2,6-(CH3)2 | n-Propyl | 2.8 | 6.2 | 6.1 |
| Analog 2 | 4-Cl | n-Propyl | 2.9 | 6.0 | 5.9 |
| Analog 3 | 2-CH3 | n-Butyl | 2.7 | 6.0 | 6.0 |
| Analog 4 | 2-CH3 | Ethyl | 1.9 | 5.5 | 5.4 |
This table presents hypothetical data to illustrate the type of information used in a QSAR study. The predicted pIC50 values would be generated from a derived QSAR equation.
Machine learning (ML) techniques are increasingly being applied in drug discovery to build predictive models for various properties, including biological activity. nih.gov For local anesthetics, ML models can be trained on large datasets of compounds with known sodium channel blocking activity to identify complex patterns in the structure-activity data that may not be apparent from traditional QSAR methods. nih.govresearchgate.net
Rational Design and Synthesis of Novel Derivatives with Modified Activities
The insights gained from SAR and QSAR studies can be applied to the rational design of novel prilocaine derivatives with desired properties, such as enhanced potency, longer duration of action, or reduced toxicity. The synthesis of these designed compounds is then carried out to experimentally validate the design hypothesis.
The general synthetic route to prilocaine and its analogs often involves the acylation of a substituted aniline (B41778) with a halo-acyl halide, followed by nucleophilic substitution of the halide with an appropriate amine. nih.gov By systematically modifying the aromatic ring substituents, the amide linkage, and the N-alkyl group, chemists can explore the chemical space around the prilocaine scaffold.
For example, based on the principle that increased lipophilicity can lead to higher potency, one could design analogs with more lipophilic substituents on the aromatic ring or with longer N-alkyl chains. nih.gov The synthesis of such compounds would allow for the experimental determination of their activity and the refinement of the SAR understanding. A study on N-(2-diethylaminoethyl)-acetamides demonstrated that new derivatives could be synthesized with local anesthetic activity comparable to lidocaine (B1675312). nih.gov
Table 2: Examples of Synthesized Local Anesthetic Analogs and their Activities
| Compound ID | Structure | Infiltration Anesthesia Activity | Sciatic Nerve Block Activity | Corneal Anesthesia Activity |
| 6a | N-(2-Diethylaminoethyl)-2-(4-acetamidophenoxy)acetamide oxalate | Less potent than lidocaine | Less potent than lidocaine | Inactive |
| 6b | N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate | Comparable to lidocaine | Comparable to lidocaine | Comparable to lidocaine |
Source: Adapted from a study on the synthesis and local anesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. nih.gov This table illustrates how the activity of newly synthesized compounds is evaluated and compared to a standard drug like lidocaine.
Strategies for Enhancing Target Selectivity and Potency
The molecular architecture of this compound, like other local anesthetics, can be dissected into three key components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group. Modifications to each of these regions can profoundly impact the drug's interaction with the sodium channel, thereby influencing its potency and selectivity.
Aromatic Ring Modifications: The aromatic ring is crucial for the lipophilicity of the molecule, which governs its ability to traverse the nerve cell membrane and access the binding site within the sodium channel. nih.gov
Substitution Pattern and Potency: The position and nature of substituents on the phenyl ring are critical. For instance, in a study of lidocaine-type local anesthetics, it was observed that methyl substitution at positions other than the ortho- (2nd) position on the benzene ring generally resulted in compounds with lower local anesthetic activity. llu.edu The parent compound, this compound, has a methyl group at the meta- (3rd) position. Shifting this methyl group to the ortho-position or introducing a second methyl group at the 6th position to mimic the structure of lidocaine could potentially enhance potency by providing steric hindrance to enzymatic hydrolysis of the amide bond, thereby increasing its duration of action. llu.edu
Electronic Effects: Electron-donating groups on the aromatic ring are known to increase the electron density of the carbonyl oxygen in the amide linkage, which can lead to enhanced binding with the receptor and thus higher potency. llu.edu Conversely, electron-withdrawing groups tend to diminish local anesthetic activity. llu.edu
Intermediate Chain Alterations: The length and structure of the intermediate chain influence the molecule's pKa and stability.
Chain Length: Lengthening the intermediate alkyl chain can affect the pKa of the tertiary amine, which in turn can alter the onset and potency of the anesthetic effect. llu.edu
Branching: Introducing small alkyl groups, particularly around the amide function, can sterically hinder hydrolysis and prolong the duration of action. llu.edu
Hydrophilic Amine Group Modifications: The tertiary amine is vital for the water solubility of the compound and its interaction with the binding site.
N-Alkyl Substituents: The size of the alkyl groups on the tertiary amine plays a significant role in the lipid solubility of the drug. nih.gov Increasing the length of the n-alkyl groups attached to the terminal amine has been shown to increase the tonic blocking potency in a series of lidocaine homologs. llu.edu Therefore, modifying the propyl group in this compound to a larger alkyl group could be a viable strategy to enhance its potency.
The following table summarizes the general structure-activity relationships for amino-amide local anesthetics, which can be applied to the design of more potent and selective analogs of this compound.
| Structural Modification | Observed Effect on Activity | Rationale |
| Addition of ortho-methyl group(s) to the aromatic ring | Increased duration of action | Steric protection of the amide bond from hydrolysis llu.edu |
| Introduction of electron-donating groups to the aromatic ring | Increased potency | Enhanced binding to the receptor site llu.edu |
| Increasing the length of the N-alkyl substituent | Increased potency | Increased lipid solubility llu.edunih.gov |
| Branching of the intermediate chain | Increased duration of action | Steric hindrance to amide hydrolysis llu.edu |
Design of Probes for Mechanistic Elucidation and Imaging
To investigate the molecular mechanisms of action and the distribution of this compound, specialized chemical probes can be engineered. These probes are typically analogs that incorporate a reporter group, such as a fluorophore for imaging or a photoreactive group for identifying binding sites.
Fluorescent Probes: Fluorescently labeled analogs of this compound can be used to visualize its localization in cells and tissues, providing insights into its pharmacokinetics and interaction with the sodium channel.
Design Strategy: A fluorescent probe can be created by covalently attaching a fluorophore to the this compound scaffold. The attachment site must be carefully chosen to minimize interference with the drug's binding affinity. A flexible linker is often incorporated between the anesthetic molecule and the fluorophore to preserve its biological activity. The development of such probes allows for real-time imaging in living cells. nih.govnih.gov
Ratiometric Sensing: For more quantitative analysis, ratiometric fluorescent probes can be designed. These probes exhibit a change in the ratio of their fluorescence emission at two different wavelengths upon binding to their target, which can reduce artifacts and provide a more accurate measure of binding. nih.gov
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to map the binding site of a drug on its target protein.
Principle and Design: A photoaffinity probe is an analog of the drug that contains a photolabile group, such as a diazirine or an azide. Upon binding to the target protein, the probe is irradiated with UV light, which activates the photolabile group to form a highly reactive species that covalently crosslinks with nearby amino acid residues. nih.gov The probe also typically contains a tag, such as a radioisotope or biotin, for detection and purification of the labeled protein. For example, a photoactive analog of the sodium channel blocker amiloride, [3H]bromobenzamil, was successfully used to identify the polypeptide components of the epithelial sodium channel. nih.gov This probe demonstrated a similar inhibitory potency (IC50 = 5 nM) to the parent compound, indicating that the modification did not significantly disrupt its binding. nih.gov
The design of such probes based on the this compound structure would be invaluable for elucidating its precise binding site and mechanism of action at the molecular level.
The table below outlines the key features and applications of these molecular probes.
| Probe Type | Key Feature | Primary Application |
| Fluorescent Probe | Contains a covalently attached fluorophore | Visualization of drug distribution and binding in real-time nih.govnih.gov |
| Photoaffinity Probe | Contains a photoreactive group and a detectable tag | Identification of the specific amino acid residues in the drug's binding site nih.gov |
Analytical Methodologies for 2 Propylamino M Propionotoluidide in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a compound like 2-(Propylamino)-m-propionotoluidide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Content
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and determining the content of this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. As this compound is an impurity of prilocaine (B1678100), methods are often developed to separate it from the active pharmaceutical ingredient and other related substances.
A typical reversed-phase HPLC method would be employed, utilizing a C18 column, which is effective for separating moderately polar compounds. The mobile phase composition is a key parameter to optimize for achieving good resolution between this compound, prilocaine, and other potential impurities. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile. nih.govresearchgate.netsemanticscholar.org UV detection is commonly set at a wavelength where the analyte and related compounds exhibit significant absorbance, often around 225 nm to 237 nm. researchgate.netnih.gov
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M diethylamine solution (pH 6.8 with orthophosphoric acid) (60:40 v/v) researchgate.net |
| Flow Rate | 1.2 mL/min researchgate.net |
| Detection | UV at 225 nm researchgate.net |
| Column Temperature | Ambient researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and identification of volatile and semi-volatile compounds. For this compound, GC-MS can be used as a confirmatory method for its presence, especially for volatile impurities in prilocaine. veeprho.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the confident identification of the compound. A common capillary column used for this type of analysis is a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). researchgate.netresearchgate.net The mass spectrometer is typically operated in electron ionization (EI) mode. researchgate.net The fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the propylamino side chain.
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., HP-5MS) researchgate.netresearchgate.net |
| Carrier Gas | Helium researchgate.net |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole researchgate.net |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the connectivity of atoms within the molecule.
In a ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals would confirm the presence of the propylamino group, the m-toluidide moiety, and the propanamide backbone. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons of the propyl group would be found in the upfield region. The N-H proton of the amide and the secondary amine would likely appear as broad signals. docbrown.info
| Proton Environment (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | ~ 6.5 - 7.5 | Multiplets |
| CH (methine) | ~ 3.0 - 4.0 | Multiplet |
| CH₂ (methylene) of propyl | ~ 2.5 - 3.5 | Multiplets |
| CH₃ (methyl) of m-toluidide | ~ 2.3 | Singlet |
| CH₃ (methyl) of propyl | ~ 0.9 | Triplet |
| NH (amine and amide) | Broad signals | Singlets (broad) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₂₀N₂O), HRMS provides a highly accurate mass measurement with a very low margin of error, typically in the parts-per-million (ppm) range. This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. This is particularly important in impurity profiling where isobaric interferences can be present.
| Parameter | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Monoisotopic Mass | 220.1576 g/mol |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Mass Accuracy | < 5 ppm |
Bioanalytical Methods for Detection in Biological Matrices (Research Samples)
The detection and quantification of this compound in biological matrices such as plasma are essential in pharmacokinetic and metabolism studies. nih.gov Given its structural similarity to prilocaine, the bioanalytical methods developed for prilocaine can often be adapted. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govnih.gov The method typically involves a sample preparation step to extract the analyte from the complex biological matrix and remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.govnih.gov
The extracted sample is then analyzed by LC-MS/MS. A reversed-phase C18 column is often used for chromatographic separation. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov
| Parameter | Typical Conditions |
| Biological Matrix | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) nih.govnih.gov |
| Chromatography | Reversed-phase HPLC or UHPLC with a C18 column nih.gov |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Sample Preparation Techniques for In Vitro and Animal Study Samples
The primary goal of sample preparation is to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., cell culture media, plasma, tissue homogenate) and the required sensitivity of the assay.
In vitro samples , such as those from cell lysate or microsomal incubation studies, often contain high concentrations of proteins that can interfere with the analysis and damage analytical instrumentation. Protein precipitation is a common and straightforward technique used for these samples. In this method, a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the proteins. Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.
For animal study samples , such as plasma or tissue homogenates, more rigorous cleanup techniques may be necessary to achieve the desired level of sensitivity and remove matrix components that can cause ion suppression or enhancement in the mass spectrometer.
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, which is a basic compound, the pH of the aqueous sample (e.g., plasma) can be adjusted to an alkaline state to ensure the analyte is in its non-ionized form. An organic solvent, such as diethyl ether or ethyl acetate, is then used to extract the analyte from the aqueous phase. The organic layer is subsequently evaporated, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.
Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation method that can provide cleaner extracts compared to protein precipitation and LLE. For the extraction of this compound, a reversed-phase SPE cartridge (e.g., C18) can be utilized. The general steps involve conditioning the cartridge with methanol and water, loading the pre-treated plasma or tissue homogenate sample, washing the cartridge to remove interfering substances, and finally eluting the analyte with a small volume of an organic solvent. This method not only purifies the sample but also allows for concentration of the analyte, thereby increasing the sensitivity of the assay.
The following table summarizes the typical recovery rates for these sample preparation techniques, based on methodologies for structurally similar local anesthetic compounds.
| Sample Preparation Technique | Sample Matrix | Typical Analyte Recovery (%) | Key Advantages |
|---|---|---|---|
| Protein Precipitation | In vitro cell lysates, plasma | 85 - 95 | Fast, simple, and cost-effective. |
| Liquid-Liquid Extraction (LLE) | Plasma, urine | > 80 | Provides cleaner extracts than protein precipitation. |
| Solid-Phase Extraction (SPE) | Plasma, tissue homogenates | > 90 | High selectivity, provides the cleanest extracts, and allows for analyte concentration. |
Validation of Assays for Research Biomarker Quantification
For the quantification of this compound as a research biomarker, the analytical method must be validated to ensure its reliability and reproducibility. The validation process is guided by a "fit-for-purpose" approach, where the extent of validation is dependent on the intended application of the data. The validation of a bioanalytical method typically assesses several key parameters in accordance with regulatory guidelines.
Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other co-administered substances. This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte.
Linearity and Range : The calibration curve should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. A typical calibration curve for this compound might range from 0.1 to 200 ng/mL in plasma. The linearity is generally acceptable if the correlation coefficient (r²) is greater than 0.99.
Accuracy and Precision : Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For the LLOQ, the accuracy should be within ±20% of the nominal value, and the precision should not exceed 20% CV.
Recovery : The recovery of the analyte from the sample matrix is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration.
Stability : The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C).
The following table presents hypothetical validation data for a bioanalytical method for this compound, based on published data for similar compounds. nih.govnih.govnih.gov
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Defined by the study needs | 0.1 - 200 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 8.5% |
| Inter-day Precision (%CV) | ≤ 15% | < 10.2% |
| Intra-day Accuracy (% Bias) | ± 15% | -5.5% to 6.8% |
| Inter-day Accuracy (% Bias) | ± 15% | -7.2% to 8.1% |
| Recovery | Consistent and reproducible | > 90% |
| LLOQ | Accuracy within ± 20%, Precision ≤ 20% CV | 0.1 ng/mL |
Computational and Theoretical Studies on 2 Propylamino M Propionotoluidide
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Prediction of Binding Modes and Affinities with Target Receptors
To understand the potential biological activity of 2-(Propylamino)-m-propionotoluidide, molecular docking simulations could be performed against a panel of relevant protein targets. For instance, based on its structural similarity to known local anesthetics, a potential target could be the voltage-gated sodium channel. Using software like AutoDock or Glide, the compound would be docked into the binding site of the receptor. nih.govresearchgate.net The simulations would predict the most stable binding poses and calculate the corresponding binding affinities, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.net The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, would be identified. mdpi.com
Hypothetical Binding Affinities of this compound with a Voltage-Gated Sodium Channel
| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | -7.8 | PHE-1764, TYR-1771, ASN-434 |
| Glide | -8.2 | PHE-1764, LEU-1465, SER-1775 |
| CDOCKER | -7.5 | TYR-1771, THR-1468, ILE-1469 |
Computational Hotspot Analysis for Binding Optimization
Computational hotspot analysis is a method used to identify regions within a protein's binding site that contribute most significantly to the binding free energy. By mapping these "hotspots," medicinal chemists can strategically modify a ligand to enhance its binding affinity and selectivity. For this compound, this analysis could reveal key areas for modification. For example, the analysis might suggest that extending the propylamino group or introducing a hydroxyl group on the tolyl moiety could lead to stronger interactions with the target receptor. This information would be invaluable for the rational design of more potent analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These methods can provide insights into a molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties
DFT calculations could be employed to determine the optimized geometry of this compound in its ground state. From this optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nanobioletters.com A smaller gap suggests higher reactivity.
Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-31G level of theory) *
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.1 D |
Prediction of Spectroscopic Properties and Reaction Pathways
DFT can also be used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical vibrational frequencies (infrared and Raman spectra) could be calculated and compared with experimental data to confirm its structure. epstem.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to assist in the assignment of experimental spectra. Beyond static properties, DFT can be used to model reaction pathways, for example, the metabolism of the compound by cytochrome P450 enzymes. By calculating the activation energies for different potential metabolic reactions, the most likely metabolic products could be predicted.
Molecular Dynamics Simulations to Investigate Conformational Changes and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment. aps.org For this compound, an MD simulation in a solvent like water would reveal its preferred conformations and the flexibility of its different parts, such as the rotation of the propylamino group and the propionamide (B166681) side chain. nih.gov If docked into a protein, MD simulations can assess the stability of the predicted binding pose over time. phcog.com The root-mean-square deviation (RMSD) of the ligand's position within the binding site can be monitored to see if it remains stably bound. phcog.com These simulations can also provide insights into how the ligand might induce conformational changes in the protein upon binding. nih.gov
Ligand-Target Complex Stability and Dynamics
Prilocaine (B1678100) functions as a local anesthetic by blocking voltage-gated sodium channels (NaV) in neuronal cell membranes. drugbank.com Computational studies, especially molecular dynamics (MD) simulations, have been employed to investigate the atomic-level details of this interaction, revealing the stability and dynamics of the prilocaine-NaV channel complex.
The stability of the ligand-target complex is fundamentally linked to the specific interactions between prilocaine and the amino acid residues lining the channel pore. MD simulations suggest that both neutral and charged (protonated) forms of local anesthetics like prilocaine can bind within the pore, but they may favor different sites and access pathways. nih.govnih.gov The primary binding site for many local anesthetics is located within the pore lumen, formed by the S6 segments of the channel's four domains (DI-DIV). nih.gov
Studies on the human cardiac sodium channel (hNaV1.5), a model often used for understanding local anesthetic action, have identified key residues that stabilize the drug within the binding pocket. nih.govresearchgate.net Unbiased MD simulations have shown that neutral local anesthetics can access this binding site through two main pathways: a hydrophilic pathway via the intracellular gate and a hydrophobic pathway through fenestrations (openings) in the side of the channel protein. nih.govnih.gov
The dynamics of the complex reveal that the binding of prilocaine is not static. The molecule can move between different energy minima within the pore, and the channel itself can accommodate more than one anesthetic molecule at a time. nih.gov The presence of the drug within the pore lumen can allosterically affect other parts of the channel, such as the selectivity filter, reducing the binding of sodium ions and thus blocking nerve impulse conduction. nih.gov A model of lidocaine (B1675312), a structurally similar local anesthetic, interacting with the hNaV1.5 channel showed that the drug's binding effectively immobilizes the channel in an inactivated state, preventing it from recovering and firing another action potential. plos.org
The key interactions stabilizing the prilocaine-sodium channel complex are summarized in the table below, based on findings from related local anesthetics.
| Interacting Component | Key Residues/Regions Involved | Type of Interaction |
| Sodium Channel Pore (S6 Segments) | Residues from DI-S6, DII-S6, DIII-S6, DIV-S6 | Hydrophobic Interactions, van der Waals forces |
| Fenestration Pathway | Helices and lipids between DIII and DIV | Hydrophobic Interactions |
| Intracellular Gate | Hydrophobic residues at the gate entrance | Hydrophobic Interactions |
| Aromatic Residues | Phenylalanine, Tyrosine | π-stacking, Hydrophobic Interactions |
Solvent Effects and Energetic Landscapes of the Compound
The behavior of prilocaine is significantly influenced by its environment, particularly the solvent and the lipid bilayer of the cell membrane. Computational studies have explored these effects, focusing on how prilocaine's protonation state, determined by the physiological pH, dictates its interactions and partitioning into different environments.
At a physiological pH of 7.4, prilocaine, a tertiary amine, exists as a mixture of its neutral (uncharged) and protonated (charged) forms. conicet.gov.arconicet.gov.ar This equilibrium is crucial for its function. The neutral form is more hydrophobic and can readily partition into and diffuse across the lipid bilayer to reach the binding site within the sodium channel. conicet.gov.ar The protonated form, while less able to cross the membrane, is believed to be the primary form that binds to the receptor site inside the open channel. plos.org
Molecular dynamics simulations of prilocaine in liposomes (model cell membranes) have provided a detailed picture of this partitioning. conicet.gov.ar These studies show that neutral prilocaine molecules rapidly move into the hydrophobic core of the lipid vesicle. conicet.gov.arconicet.gov.ar In contrast, the protonated prilocaine molecules tend to stay in the aqueous phase or associate with the external surface of the vesicle, interacting with the polar head groups of the lipids. conicet.gov.ar There is a high rate of exchange between the water phase and the vesicle surface for the protonated form, but it does not readily access the vesicle's interior. conicet.gov.ar
The energetic landscape of prilocaine is therefore highly dependent on its location and protonation state. The energy barrier for crossing the lipid membrane is significantly lower for the neutral species. Computational studies using density functional theory (DFT) and radial distribution functions have examined the solvent effects of water on local anesthetics. researchgate.net These studies show that the amino-terminal of the molecule is most affected by protonation, becoming more hydrophilic. researchgate.net In the protonated state, chloride ions from the solvent can form hydrogen bonds with the amine hydrogen, creating a neutral hydrochloride species that can more easily penetrate the membrane before dissociating to allow the charged form to act on the channel. researchgate.net
The properties of neutral and protonated prilocaine as determined by their solvent environment are summarized below.
| Property | Neutral Prilocaine (nPLC) | Protonated Prilocaine (pPLC) |
| Solubility | Higher in hydrophobic environments | Higher in aqueous (polar) environments |
| Membrane Permeability | High | Low |
| Primary Location | Hydrophobic core of the lipid bilayer | Aqueous phase or membrane surface (headgroup region) |
| Interaction with Target | Accesses binding site via hydrophobic pathways | Binds to the receptor within the channel pore |
Future Research Horizons for this compound: An Exploration of Emerging Scientific Frontiers
While this compound is recognized chemically, it remains a compound with a limited footprint in published scientific literature. As such, the following exploration of future research directions is primarily prospective, drawing parallels from advancements with structurally related compounds and envisioning the potential application of cutting-edge technologies to elucidate its properties and mechanisms. These avenues represent a forward-looking perspective on how a comprehensive understanding of this molecule could be achieved.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when testing derivatives of this compound in preclinical models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include negative controls to distinguish compound-specific effects from baseline variability. Document attrition rates and justify sample sizes using power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
